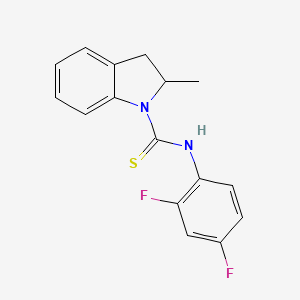![molecular formula C17H11Cl2NO2S2 B4538679 3-allyl-5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538679.png)
3-allyl-5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, Chandrappa et al. (2009) explored the anticancer effects associated with the thiazolidinone framework by synthesizing derivatives that exhibited antiproliferative activity in human leukemia cell lines, emphasizing the role of the electron-donating groups on thiazolidinone moiety for anticancer property (Chandrappa et al., 2009). Furthermore, El Ajlaoui et al. (2015) reported the unexpected synthesis of novel 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones, highlighting the diversity of synthetic pathways and the importance of specific reactants in directing the synthesis of novel compounds (El Ajlaoui et al., 2015).
Molecular Structure Analysis
The structural analysis of these compounds is critical for understanding their potential biological activities. Yahiaoui et al. (2019) conducted a combined experimental and theoretical study on the molecular structure of a similar thiazolidinone derivative, revealing significant non-planarity and stability due to intermolecular interactions (Yahiaoui et al., 2019). Such detailed structural insights are essential for the rational design of compounds with desired properties.
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, leading to the formation of compounds with unique properties. For example, Kandeel and Youssef (2001) described the reactions of thiazolidines with nitrile oxides, producing compounds with potential pharmacological activities (Kandeel & Youssef, 2001). These reactions demonstrate the versatility of thiazolidinones as scaffolds for synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structure of these compounds often reveals intricate patterns of hydrogen bonding and π-π interactions, contributing to their stability and reactivity. Delgado et al. (2005) analyzed the supramolecular structures of thiazolidinones, showing how hydrogen-bonded dimers, chains of rings, and sheets contribute to the overall properties of these compounds (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazolidinone derivatives are crucial for their potential applications. The presence of electron-donating and withdrawing groups can significantly affect these properties, influencing their biological activity and interaction with biological targets. Raghav et al. (2013) investigated the antimicrobial activity of thiazolidinone derivatives, highlighting the impact of chemical modifications on their biological efficacy (Raghav et al., 2013).
特性
IUPAC Name |
(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-2-5-20-16(21)15(24-17(20)23)9-13-3-4-14(22-13)10-6-11(18)8-12(19)7-10/h2-4,6-9H,1,5H2/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIEXGVNFNIII-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4538615.png)
![1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4538623.png)

![2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)
![3-(2-fluorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4538658.png)
![methyl {4-[(propylamino)carbonyl]phenyl}carbamate](/img/structure/B4538663.png)

![{2-[(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4538675.png)
![1-(2,5-dichlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4538690.png)
